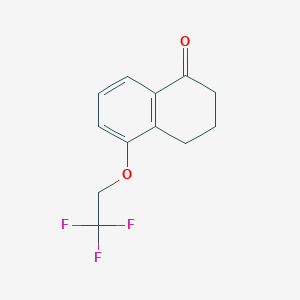

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)-

Description

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- is a naphthalenone derivative characterized by a 3,4-dihydro-naphthalenone core substituted with a 2,2,2-trifluoroethoxy group at the 5-position. This structure is structurally analogous to other substituted naphthalenones, such as those with nitro, methoxy, or methyl groups, but the trifluoroethoxy group distinguishes it by enhancing lipophilicity and metabolic stability—a trait often exploited in pharmaceuticals .

Properties

IUPAC Name |

5-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c13-12(14,15)7-17-11-6-2-3-8-9(11)4-1-5-10(8)16/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPYAACACPGZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- typically involves the reaction of a naphthalenone derivative with a trifluoroethanol reagent under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C12H9F3O2

- Molecular Weight: 250.19 g/mol

- Appearance: Colorless to pale yellow liquid

- Boiling Point: Approximately 160 °C

The trifluoroethoxy group contributes to its lipophilicity and stability, making it a valuable candidate for various applications.

Medicinal Chemistry

1(2H)-Naphthalenone derivatives have been explored for their potential therapeutic effects. The presence of the naphthalenone structure is associated with various biological activities:

- Antitumor Activity: Studies have shown that naphthalenone derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: Research indicates that naphthalenones can possess antibacterial and antifungal activities. The trifluoroethoxy substitution may enhance these properties by increasing membrane permeability of microbial cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Building Block for Complex Molecules: It can be utilized in the synthesis of pharmaceuticals and agrochemicals. The trifluoroethoxy group can facilitate further functionalization reactions due to its electron-withdrawing nature .

- Synthesis of Analogues: Researchers have synthesized various analogues of 1(2H)-naphthalenone to explore structure-activity relationships (SAR) in drug development .

Materials Science

The unique physical properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry: Naphthalenone derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of fluorinated groups often results in improved chemical resistance and lower surface energy .

- Dyes and Pigments: The chromophoric nature of naphthalenones allows them to be used as dyes in textiles and coatings due to their vibrant colors and stability under UV light exposure .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various naphthalenone derivatives on human cancer cell lines. Results indicated that certain derivatives led to significant cell death at micromolar concentrations, suggesting potential for development as anticancer agents.

Case Study 2: Synthesis of Fluorinated Compounds

Research focusing on the synthesis of fluorinated naphthalenones demonstrated that introducing trifluoroethoxy groups enhances reactivity towards nucleophiles, facilitating the creation of complex fluorinated compounds that are useful in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- with structurally related compounds:

Physicochemical and Pharmacological Differences

- Electron Effects : The trifluoroethoxy group in the target compound increases electrophilicity compared to methoxy or methyl substituents, making it more reactive in nucleophilic substitutions .

- Lipophilicity : The trifluoroethoxy group enhances logP values relative to hydroxy or nitro derivatives, improving membrane permeability—a critical factor in drug design .

- Metabolic Stability: Fluorinated groups resist oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 5-methyl or 5-hydroxy derivatives) .

Data Tables

Table 1: Substituent Effects on Key Properties

| Substituent | Electron Effect | logP (Predicted) | Metabolic Stability |

|---|---|---|---|

| 2,2,2-Trifluoroethoxy | Strongly withdrawing | 2.8 | High |

| Nitro | Withdrawing | 1.5 | Low (reactive) |

| Methoxy | Donating | 1.2 | Moderate |

| Methyl | Donating | 2.0 | Low |

Table 2: Toxicity Data for Related Compounds

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)-, commonly referred to as a derivative of naphthalenone, is a compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound based on various research findings and studies.

- Molecular Formula: C10H10O

- Molecular Weight: 146.1858 g/mol

- CAS Registry Number: 529-34-0

- IUPAC Name: 3,4-Dihydro-1(2H)-naphthalenone

Antimicrobial Properties

Research has indicated that naphthalenones exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain naphthalenone derivatives possess activity against various bacterial strains. A notable study highlighted the efficacy of naphthalenones in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in pharmaceutical applications .

Anticancer Activity

The anticancer potential of naphthalenones has been a subject of extensive research. A study conducted by Kim et al. demonstrated that specific naphthalenone derivatives showed cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis and increased reactive oxygen species (ROS) generation in these cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Naphthalenone A | MCF7 | 15 | Apoptosis induction |

| Naphthalenone B | A549 | 20 | ROS generation |

Anti-inflammatory Effects

Naphthalenone derivatives have also been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests their potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study by Eisenbraun et al. focused on synthesizing specifically labeled naphthalenones and evaluating their biological activity. The synthesized compound exhibited promising antimicrobial and anticancer activities, reinforcing the notion that structural modifications can enhance biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study explored the structure-activity relationship of various naphthalenones. The findings indicated that specific substituents on the naphthalene ring could significantly influence the biological activity of these compounds. For example, the introduction of trifluoroethoxy groups was found to enhance both antimicrobial and anticancer activities compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1(2H)-Naphthalenone derivatives with trifluoroethoxy substituents?

- Methodology : The trifluoroethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, in analogous compounds, trifluoroethyl trifluoromethanesulfonate has been used as an electrophile to functionalize aromatic ketones under mild alkaline conditions . Reaction monitoring via UPLC ensures precise control over intermediate formation.

- Key Considerations : Optimize reaction temperature (typically 40–60°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Confirm regioselectivity using computational modeling (e.g., DFT) or isotopic labeling.

Q. How is the structural characterization of this compound performed, particularly for verifying the trifluoroethoxy moiety?

- Analytical Techniques :

- NMR : The trifluoroethoxy group’s protons resonate as a quartet (δ ~4.4 ppm, J = 8.1 Hz) in H NMR, while F NMR shows a singlet near δ -75 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 260.1 (calculated for ).

- IR : Stretching vibrations for C-O (1100–1250 cm) and C-F (1150–1250 cm) bonds are diagnostic .

Q. What safety precautions are required when handling this compound?

- GHS Classification : Based on structurally similar naphthalenones, it may exhibit acute oral toxicity (Category 4, H302: "Harmful if swallowed") .

- Handling Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid ingestion/inhalation; rinse exposed skin with soap and water immediately.

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of trifluoroethoxy-substituted naphthalenones?

- Case Study : Some derivatives show antioxidant activity (e.g., hydroxylated analogs in marine fungi ), while others, like β-blocker analogs, exhibit cardiotoxic effects .

- Resolution Strategy :

- Conduct comparative assays (e.g., DPPH radical scavenging vs. cytotoxicity profiling).

- Validate results using orthogonal methods (e.g., HPLC purity checks to rule out impurity-driven artifacts).

- Correlate electronic effects (CF group’s electron-withdrawing nature) with bioactivity via QSAR modeling.

Q. What mechanistic insights exist for the reactivity of the trifluoroethoxy group in catalytic processes?

- Key Findings :

- The CF group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids.

- In photoredox catalysis, the trifluoroethoxy moiety stabilizes charge-transfer intermediates, as shown in analogous chalcone syntheses .

- Experimental Design :

- Use kinetic isotope effects (KIE) to probe rate-determining steps.

- Monitor reaction intermediates via in situ FTIR or EPR spectroscopy.

Q. How can researchers address discrepancies in spectral data across different studies?

- Common Issues : Variations in H NMR chemical shifts due to solvent effects (CDCl vs. DMSO-d) or impurities.

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.